REACTION_CXSMILES
|
[C:1]1(=[O:8])[O:7][C:5](=[O:6])[CH:4]=[C:2]1[CH3:3].C(Cl)(Cl)Cl.C[Si]([N:17]=[N+]=[N-])(C)C>C(O)C>[CH3:3][C:2]1[NH:17][C:1](=[O:8])[O:7][C:5](=[O:6])[CH:4]=1
|
Name
|
|
Quantity
|
44.8 g
|
Type
|
reactant
|
Smiles
|
C1(\C(\C)=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N=[N+]=[N-]
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Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
|
UNSPECIFIED
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Setpoint
|
55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50 to 60° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
by further stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a mixed solvent of chloroform and ethanol
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(OC(C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |